trans-3-Aminocyclohexanecarbonitrile hydrochloride
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving trans-3-Aminocyclohexanecarbonitrile hydrochloride are not provided in the search results. As a synthetic intermediate, it is likely involved in various reactions to produce different biologically active molecules.Physical And Chemical Properties Analysis
This compound is a solid substance . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Synthesis of Complex Compounds
- Trans-3-Aminocyclohexanecarbonitrile hydrochloride is used in the synthesis of N-substituted cyclohex-3-enamines, which are important intermediates in medicinal chemistry. This method offers advantages such as lower cost, scalability, and tolerance of a wide variety of functional groups (Álvarez-Pérez & Marco-Contelles, 2009).
Photocyclization Studies
- The compound plays a role in photocyclization studies, especially in understanding the behavior of related organic compounds under different conditions (Bortolus et al., 2004).
Fluorescence Properties
- Research has been conducted on synthesizing various organic compounds with amino acid function using this compound, which also evaluated their fluorescence properties (Girgis et al., 2004).
Chemical Structure and Properties
- Studies on the chemical structure and properties of related compounds, like trans-4-(N-Acetylamido)Cyclohexanol, provide insights into the broader applications of this compound in organic synthesis and pharmaceutical intermediate production (Li Jia-jun, 2012).
Mechanism of Action
The mechanism of action of trans-3-Aminocyclohexanecarbonitrile hydrochloride is not specified in the search results. As a synthetic intermediate used in the pharmaceutical industry, its mechanism of action would likely depend on the specific biologically active molecules it is used to synthesize.
Safety and Hazards
Trans-3-Aminocyclohexanecarbonitrile hydrochloride is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315, H319, H335, H302, H312, and H332, indicating that it can cause skin irritation, serious eye irritation, respiratory irritation, and is harmful if swallowed, in contact with skin, or if inhaled .
Properties
IUPAC Name |
(1R,3R)-3-aminocyclohexane-1-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c8-5-6-2-1-3-7(9)4-6;/h6-7H,1-4,9H2;1H/t6-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUXGIYHCTWUTA-ZJLYAJKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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